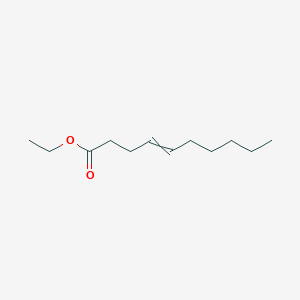

Ethyl dec-4-enoate

描述

Ethyl dec-4-enoate, also known as Ethyl (4E)-dec-4-enoate, is an organic chemical compound . It has a molecular formula of C12H22O2 . The average mass is 198.302 Da and the monoisotopic mass is 198.161987 Da .

Synthesis Analysis

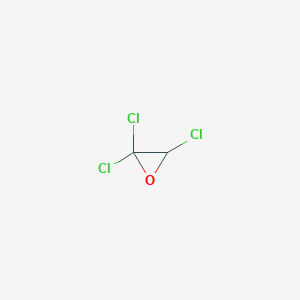

A new approach to the preparation of ethyl (4E)-alkenoates was developed on the basis of Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with the Grignard reagents . The starting ethyl (4E)-5-chloropent-4-enoate was obtained by alkylation of malonic ester of (E)-1,3-dichloropropene followed by decarbethoxylation .Molecular Structure Analysis

The molecular structure of Ethyl dec-4-enoate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Ethyl dec-4-enoate has a density of 0.9±0.1 g/cm3, a boiling point of 236.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol, and the flash point is 73.1±17.1 °C . The index of refraction is 1.444, and the molar refractivity is 59.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .科学研究应用

Chemical Synthesis and Reaction Studies

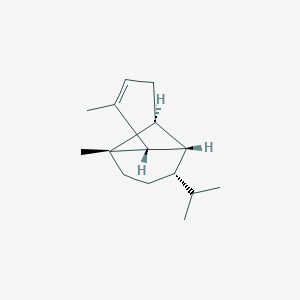

- Ethyl dec-4-enoate and similar compounds have been a focus in chemical synthesis, particularly in studies exploring various synthesis routes and reaction mechanisms. For instance, research has shown the cometathesis of methyl oleate and ethylene as a route to produce methyl dec-9-enoate, highlighting the potential of ethylene in producing valuable oleochemicals (Bosma, Aardweg, & Mol, 1982). Furthermore, the synthesis of ethyl (4E)-alkenoates, including derivatives of ethyl dec-4-enoate, has been developed, demonstrating the utility of these compounds in creating carbon-carbon bonds for synthesizing biologically active substances (Shakhmaev, Sunagatullina, & Zorin, 2013).

Brewing and Fermentation Processes

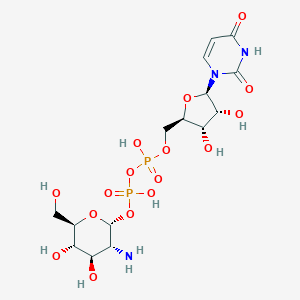

- Ethyl dec-4-enoate's role in brewing has been evidenced through studies showing its formation during fermentation. Research from 1966 identified that hop oil components like methyl dec-4-enoate, closely related to ethyl dec-4-enoate, are trans-esterified during beer fermentation, appearing in the final product as ethyl esters (Nickerson & Likens, 1966).

Enzymatic Reactions and Biotechnology

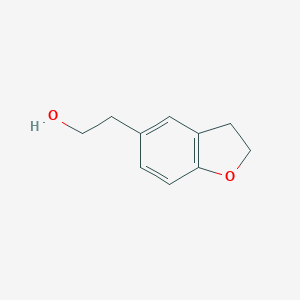

- The compound has been implicated in enzymatic reactions, particularly in studies focusing on biotransformation and enzyme catalysis. For example, Saccharomyces cerevisiae was used to study the stereo-inversion in the synthesis of γ-decanolactone, starting from compounds including ethyl hydroxydec-2-enoate derivatives (Köhler, Evans, & Garbe, 2011).

Industrial Applications and Environmental Concerns

- The broader industrial applications of ethyl dec-4-enoate and related compounds, such as in the production of diethyl carbonate (DEC), are significant. DEC is used as a fuel additive, electrolyte in lithium-ion batteries, and in polycarbonate production. The synthesis of DEC from CO2 is notable for its potential in CO2 mitigation, showing the environmental relevance of these compounds (Shukla & Srivastava, 2016).

安全和危害

属性

IUPAC Name |

ethyl dec-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNIQMQADACLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868406 | |

| Record name | Ethyl dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl dec-4-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

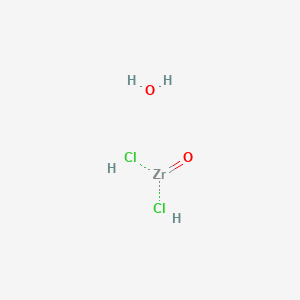

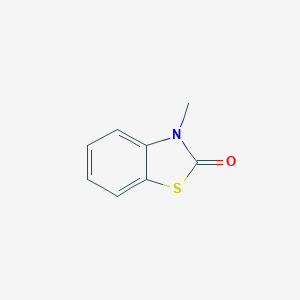

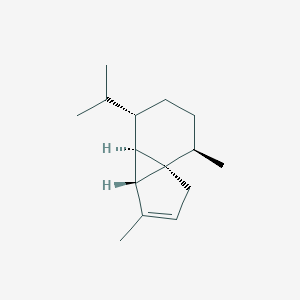

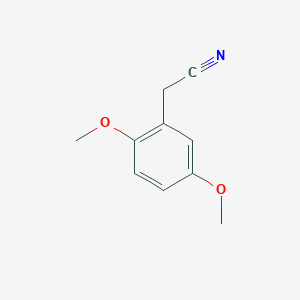

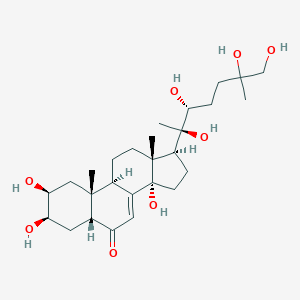

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。